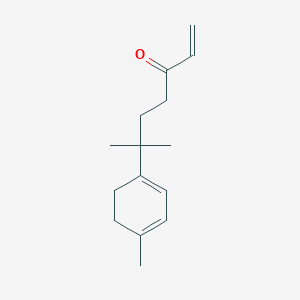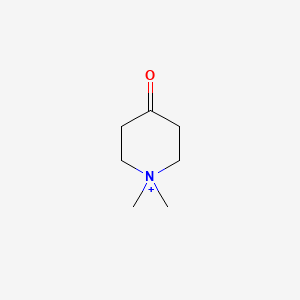
1,1-Dimethylpiperidin-1-ium-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylpiperidin-1-ium-4-one is an organic compound with the molecular formula C7H14NO. It is a quaternary ammonium compound, characterized by a piperidine ring with a ketone group at the fourth position and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylpiperidin-1-ium-4-one can be synthesized through the reaction of 1-methylpiperidin-4-one with methyl iodide. The reaction is typically carried out in acetone at 0°C, followed by stirring at room temperature for one hour . The reaction can be represented as follows:
1-methylpiperidin-4-one+methyl iodide→this compound iodide
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylpiperidin-1-ium-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,1-dimethylpiperidin-1-ium-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethylpiperidin-1-ium-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a template in the synthesis of macrocycles.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,1-dimethylpiperidin-1-ium-4-one involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity. The presence of the quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their function and stability.
Comparison with Similar Compounds
1,1-Dimethylpiperidin-1-ium-4-one can be compared with other similar compounds, such as:
1-Methylpiperidin-4-one: Lacks the additional methyl group on the nitrogen atom, resulting in different reactivity and properties.
4-(Diphenylmethylene)-1,1-dimethylpiperidin-1-ium: Contains a diphenylmethylene group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
131703-79-2 |
|---|---|
Molecular Formula |
C7H14NO+ |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
1,1-dimethylpiperidin-1-ium-4-one |
InChI |
InChI=1S/C7H14NO/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3/q+1 |
InChI Key |
XFTOTHNHXWGHQR-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(=O)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B8514961.png)
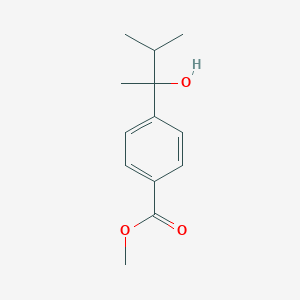
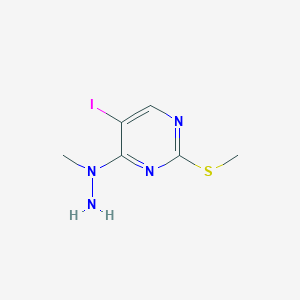
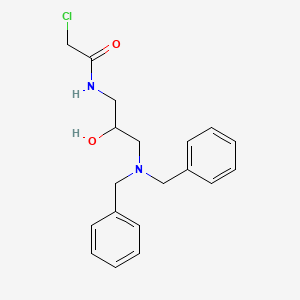
![tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8514985.png)
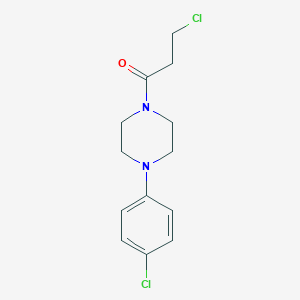
![Ethyl 7-ethyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8514997.png)
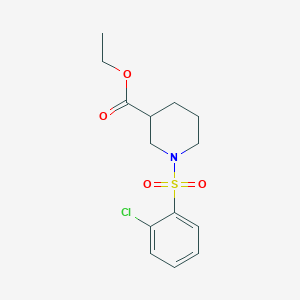
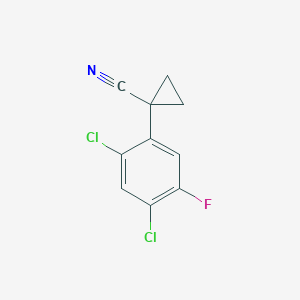
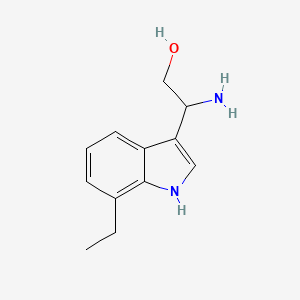
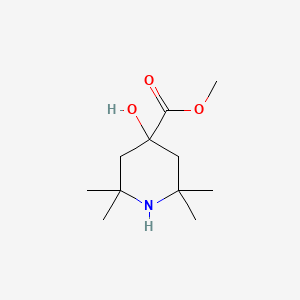
![1-(Cyclopropylmethyl)-4-[2-(hydroxymethyl)phenyl]piperidin-4-ol](/img/structure/B8515022.png)

